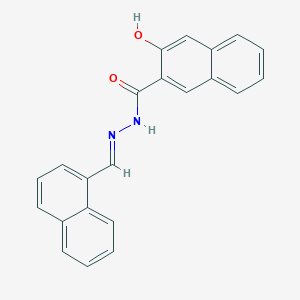

3-hydroxy-N'-(1-naphthylmethylene)-2-naphthohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N'-(1-naphthylmethylene)-2-naphthohydrazide is a compound of interest in various fields of chemistry due to its potential applications and intriguing chemical properties. It belongs to a class of compounds known for their complex molecular structures and diverse reactivity patterns.

Synthesis Analysis

The synthesis of 3-hydroxy-N'-(1-naphthylmethylene)-2-naphthohydrazide derivatives involves condensation reactions between appropriate aldehydes and hydrazides. For example, the reaction of 4-(dimethylamino)benzaldehyde with 3-hydroxy-2-naphthohydrazide results in the formation of a planar molecule with an intramolecular N—H⋯O hydrogen bond, indicating the compound's propensity for forming stable internal structures (Huang, 2009).

Molecular Structure Analysis

The molecular structure of these compounds often exhibits a planar conformation with intramolecular hydrogen bonding, contributing to their stability. The planarity and internal hydrogen bonding are evident in compounds like the title one, where the dihedral angle between different aromatic rings is minimal, facilitating planar conformation and internal hydrogen bonding (Huang, 2009).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including complex formation with metal ions like Cd^2+, Co^2+, Cu^2+, and Zn^2+, as evidenced by the synthesis and characterization of such complexes (Qiu, 2011). This indicates their potential utility in forming coordination compounds with possible applications in catalysis and material science.

Scientific Research Applications

Environmental Monitoring and Health Impact Studies

PAHs, including compounds related to 3-hydroxy-N'-(1-naphthylmethylene)-2-naphthohydrazide, are monitored for their presence in the environment and potential impacts on human health. Studies have focused on the concentration and profile of PAH metabolites in populations, exploring how these compounds can serve as biomarkers for assessing human exposure to environmental pollutants. For instance, the measurement of urinary monohydroxy polycyclic aromatic hydrocarbons (OH-PAHs) has been used to establish reference range concentrations and assess exposure levels across different demographics (Li et al., 2008).

Occupational Exposure and Risk Assessment

Research has also focused on occupational exposure to PAHs and their metabolites, such as in coke-oven workers, where the determination of urinary profiles of hydroxylated and unmetabolized PAHs aids in understanding the extent of exposure. Such studies help in developing strategies for mitigating health risks associated with PAH exposure in industrial settings (Campo et al., 2010).

Impact on Birth Outcomes and Developmental Health

Investigations into the impact of PAH exposure on birth outcomes and children's health are critical areas of research. For example, studies have linked maternal exposure to PAHs with adverse effects on fetal birth outcomes, highlighting the significance of reducing exposure to improve newborn health outcomes (Nie et al., 2018).

Biochemical and Toxicological Research

PAHs and their derivatives are of interest in biochemical and toxicological research for understanding the mechanisms of action and potential carcinogenicity of these compounds. Biomonitoring studies, including the analysis of urinary biomarkers, are instrumental in assessing the internal dose and health risks of PAH exposure in various populations, from industrial workers to the general public (Oliveira et al., 2017).

properties

IUPAC Name |

3-hydroxy-N-[(E)-naphthalen-1-ylmethylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21-13-17-8-2-1-7-16(17)12-20(21)22(26)24-23-14-18-10-5-9-15-6-3-4-11-19(15)18/h1-14,25H,(H,24,26)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCQMJNJIVDKKV-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N'-(1-naphthylmethylene)-2-naphthohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)

![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)